Cas no 89368-12-7 (1-(4-bromo-2-methoxyphenyl)ethan-1-one)

1-(4-bromo-2-methoxyphenyl)ethan-1-one structure
89368-12-7 structure
Nome do Produto:1-(4-bromo-2-methoxyphenyl)ethan-1-one
N.o CAS:89368-12-7
MF:C9H9BrO2
MW:229.070562124252
MDL:MFCD11848490
CID:603065
PubChem ID:11218448

1-(4-bromo-2-methoxyphenyl)ethan-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(4-Bromo-2-methoxyphenyl)ethanone
    • 1-?(4-?bromo-?2-?methoxyphenyl)?Ethanone
    • Ethanone, 1-(4-bromo-2-methoxyphenyl)-
    • 4'-bromo-2'-methoxyacetophenone
    • 1-(4-Bromo-2-methoxy-phenyl)-ethanone
    • 1-(4-bromo-2-methoxyphenyl)ethan-1-one
    • 4-bromo-2-methoxyacetophenone
    • 2'-Methoxy-4'-bromoacetophenone
    • KYZHKXMHJFOQPM-UHFFFAOYSA-N
    • 4770AC
    • NE60188
    • SY032008
    • 1-(4-Bromo-2-methoxyphenyl)-1-ethanone
    • AK104826
    • 1-[4
    • 1-(4-Bromo-2-methoxyphenyl)ethanone (ACI)
    • MFCD11848490
    • DA-31739
    • 89368-12-7
    • CL9346
    • SCHEMBL1824265
    • AKOS016007971
    • CS-W019337
    • DTXSID30459103
    • EN300-160131
    • 1-[4-bromo-2-(methyloxy)phenyl]ethanone
    • AS-46304
    • 4 inverted exclamation mark -Bromo-2 inverted exclamation mark -methoxyacetophenone
    • MDL: MFCD11848490
    • Inchi: 1S/C9H9BrO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3
    • Chave InChI: KYZHKXMHJFOQPM-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(OC)=CC(Br)=CC=1

Propriedades Computadas

  • Massa Exacta: 227.97900
  • Massa monoisotópica: 227.97859g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 170
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 26.3
  • XLogP3: 2.5

Propriedades Experimentais

  • Cor/Forma: No data avaiable
  • Densidade: 1.4±0.1 g/cm3
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 292.8±25.0 °C at 760 mmHg
  • Ponto de Flash: 130.9±23.2 °C
  • PSA: 26.30000
  • LogP: 2.66030
  • Pressão de vapor: 0.0±0.6 mmHg at 25°C

1-(4-bromo-2-methoxyphenyl)ethan-1-one Informações de segurança

1-(4-bromo-2-methoxyphenyl)ethan-1-one Dados aduaneiros

  • CÓDIGO SH:2914700090
  • Dados aduaneiros:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(4-bromo-2-methoxyphenyl)ethan-1-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59090-25g
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 98%
25g
¥3202.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59090-250mg
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 98%
250mg
¥154.0 2022-04-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1554-1G
1-(4-bromo-2-methoxyphenyl)ethan-1-one
89368-12-7 95%
1g
¥ 310.00 2023-04-13
eNovation Chemicals LLC
D458061-1g
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 97%
1g
$130 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PS994-200mg
1-(4-bromo-2-methoxyphenyl)ethan-1-one
89368-12-7 98%
200mg
112.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59090-1g
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 98%
1g
¥298.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59090-100mg
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 98%
100mg
¥87.0 2022-04-28
TRC
B696815-100mg
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7
100mg
$ 64.00 2023-04-18
Chemenu
CM244116-5g
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 95+%
5g
$252 2021-06-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1554-10G
1-(4-bromo-2-methoxyphenyl)ethan-1-one
89368-12-7 95%
10g
¥ 1,557.00 2023-04-13

1-(4-bromo-2-methoxyphenyl)ethan-1-one Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Referência
Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases
Sun, Xicheng; Wasley, Jan W. F.; Qiu, Jian; Blonder, Joan P.; Stout, Adam M.; et al, ACS Medicinal Chemistry Letters, 2011, 2(5), 402-406

Método de produção 2

Condições de reacção
1.1 Reagents: Aluminum chloride ;  2 h, 160 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, 50 °C
1.3 50 °C
Referência
Design, synthesis and biological evaluation of biphenyl urea derivatives as novel VEGFR-2 inhibitors
Wang, Chen; Dong, Jinyun; Zhang, Yanmin; Wang, Fang; Gao, Hongping; et al, MedChemComm, 2013, 4(11), 1434-1438

Método de produção 3

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Hydrochloric acid Solvents: Acetone ,  Water
Referência
Hydrochloric acid catalysis of N-bromosuccinimide (NBS) mediated nuclear aromatic brominations in acetone
Andersh, Brad; Murphy, Drew L.; Olson, Ryan J., Synthetic Communications, 2000, 30(12), 2091-2098

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
Referência
Discovery of potent macrocyclic HCV NS5A inhibitors
Yu, Wensheng ; Vibulbhan, Bancha; Rosenblum, Stuart B.; Martin, Gregory S.; Vellekoop, A. Samuel; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3793-3799

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, 50 °C
1.2 50 °C
Referência
Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: Design, synthesis and biological evaluation
Wang, Chen; Gao, Hongping; Dong, Jinyun; Zhang, Yanmin; Su, Ping; et al, Bioorganic & Medicinal Chemistry, 2014, 22(1), 277-284

1-(4-bromo-2-methoxyphenyl)ethan-1-one Raw materials

1-(4-bromo-2-methoxyphenyl)ethan-1-one Preparation Products

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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:89368-12-7)1-(4-bromo-2-methoxyphenyl)ethan-1-one
A861222
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):212.0/698.0